5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of nitrophenoxy, phenyldiazenyl, and isoindole-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole-dione core, the introduction of the phenyldiazenyl group, and the attachment of the nitrophenoxy moiety. Common synthetic routes may involve:
Formation of Isoindole-Dione Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of Phenyldiazenyl Group: This step often involves diazotization reactions where aniline derivatives are converted to diazonium salts, followed by coupling with phenyl compounds.
Attachment of Nitrophenoxy Moiety: This can be done through nucleophilic aromatic substitution reactions where nitrophenol reacts with halogenated isoindole-dione derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole-dione derivatives.
Scientific Research Applications
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Binding to Enzymes: Inhibition or activation of specific enzymes, altering metabolic pathways.
Receptor Interaction: Modulation of receptor activity, influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-(4-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
- 5-(3-nitrophenoxy)-2-{4-[(E)-methylphenyl]phenyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitrophenoxy and phenyldiazenyl groups within the isoindole-dione framework makes it a versatile compound for various applications.
Properties
CAS No. |
339253-04-2 |
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Molecular Formula |
C26H16N4O5 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H16N4O5/c31-25-23-14-13-22(35-21-8-4-7-20(15-21)30(33)34)16-24(23)26(32)29(25)19-11-9-18(10-12-19)28-27-17-5-2-1-3-6-17/h1-16H |
InChI Key |
QWRZOBQASVHVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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